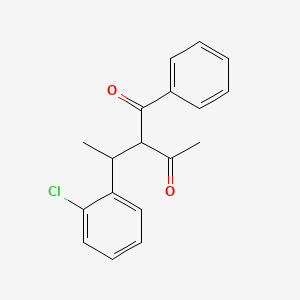![molecular formula C16H17N5 B12519312 Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis- CAS No. 774609-09-5](/img/structure/B12519312.png)
Pyridine, 2,2'-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2,2’-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis- is a heterocyclic compound that combines the structural features of pyridine and triazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,2’-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis- typically involves the reaction of 2-methylpropyl-substituted triazole with pyridine derivatives. One common method includes the use of 2-pycolyllithium and isopropyl bromide in the presence of liquid ammonia and potassium metal . Another approach involves the reaction of 2-methyl pyridine with isopropyl bromide under similar conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2,2’-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Pyridine, 2,2’-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties
Industry: Utilized in the production of specialty chemicals, catalysts, and advanced materials.
Mecanismo De Acción
The mechanism of action of Pyridine, 2,2’-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: A basic heterocyclic compound with a six-membered ring containing one nitrogen atom.
Triazole: A five-membered ring containing three nitrogen atoms, known for its diverse biological activities.
Uniqueness
Pyridine, 2,2’-[4-(2-methylpropyl)-4H-1,2,4-triazole-3,5-diyl]bis- is unique due to its combination of pyridine and triazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
774609-09-5 |
|---|---|
Fórmula molecular |
C16H17N5 |
Peso molecular |
279.34 g/mol |
Nombre IUPAC |
2-[4-(2-methylpropyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C16H17N5/c1-12(2)11-21-15(13-7-3-5-9-17-13)19-20-16(21)14-8-4-6-10-18-14/h3-10,12H,11H2,1-2H3 |
Clave InChI |
IUILKVXKAUNIDP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C(=NN=C1C2=CC=CC=N2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis-](/img/structure/B12519235.png)
![Methanone, (3-fluorophenyl)[2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-](/img/structure/B12519237.png)
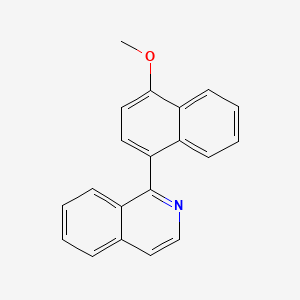
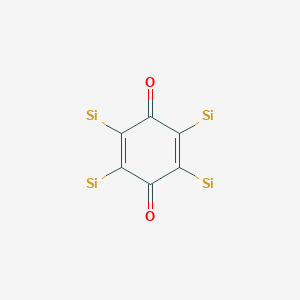
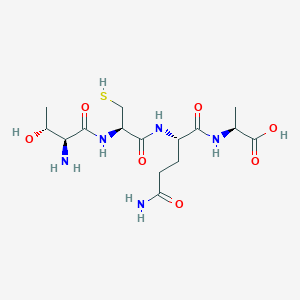
![Bis[4-(benzyloxy)phenyl]borinic acid](/img/structure/B12519284.png)
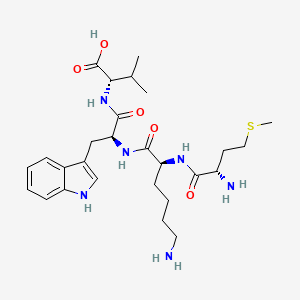

![(3S)-3-[(tert-butoxycarbonyl)amino]-4-cyclopropylbutanoic acid](/img/structure/B12519291.png)
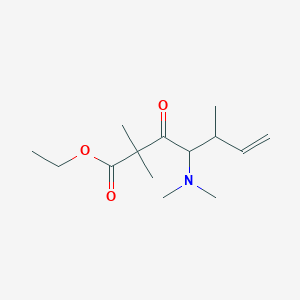
![8-[2-(4-Phenylpiperidin-1-YL)ethyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12519305.png)

